

Application Notes and Protocols for Spectrophotometric Analysis Using Nickel Thiocyanate Complexes

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Compound of Interest

Compound Name: Nickel thiocyanate

CAS No.: 20427-77-4

Cat. No.: B1164915

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Introduction

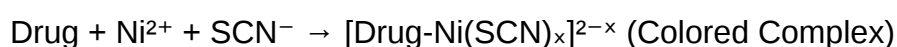
Spectrophotometry is a cornerstone of analytical chemistry, widely utilized in pharmaceutical sciences for the quantitative analysis of drug compounds due to its simplicity, cost-effectiveness, and reliability.[1] A key technique within spectrophotometry involves the formation of colored complexes between a drug molecule (analyte) and a chromogenic reagent, which can then be quantified by measuring its absorbance of light at a specific wavelength.[2]

This document provides detailed application notes and protocols for the use of **nickel thiocyanate** complexes in the spectrophotometric analysis of pharmaceutical compounds. The formation of a colored ternary complex between a drug, nickel(II), and thiocyanate ions serves as the basis for this analytical method. While direct applications are continually being developed, this protocol outlines a generalized procedure applicable to various drugs possessing functional groups capable of complexation, such as secondary or tertiary amines.

Ciprofloxacin, a fluoroquinolone antibiotic with a secondary amine group, is used as a representative analyte to illustrate the application.

Principle of the Method

The analytical method is based on the reaction between an electron-donating functional group on the drug molecule (e.g., a secondary amine) and the nickel(II) ion, in the presence of thiocyanate ions. This interaction leads to the formation of a stable, colored ternary complex. The intensity of the color produced is directly proportional to the concentration of the drug in the sample, which can be measured spectrophotometrically. The general reaction can be represented as:



The formation of such complexes enhances the absorbance and sensitivity of the measurement, allowing for the accurate quantification of the drug even at low concentrations.

[1]

Application: Determination of Ciprofloxacin

This protocol describes the spectrophotometric determination of Ciprofloxacin (CIP) in bulk and pharmaceutical dosage forms. The secondary amine in the piperazine moiety of ciprofloxacin acts as the electron donor for the complex formation.

Experimental Protocols

1. Preparation of Reagents and Solutions

- Standard Ciprofloxacin Stock Solution (100 µg/mL): Accurately weigh 10 mg of pure ciprofloxacin and dissolve it in 100 mL of 0.1 M hydrochloric acid in a volumetric flask.
- Nickel(II) Chloride Solution (0.1 M): Dissolve 2.377 g of NiCl₂·6H₂O in distilled water and dilute to 100 mL in a volumetric flask.
- Ammonium Thiocyanate Solution (0.2 M): Dissolve 1.522 g of NH₄SCN in distilled water and dilute to 100 mL in a volumetric flask.

- Buffer Solution (pH 5.0): Prepare an acetate buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.

2. Construction of the Calibration Curve

- Into a series of 10 mL volumetric flasks, pipette aliquots (0.2, 0.4, 0.6, 0.8, 1.0, 1.2 mL) of the standard ciprofloxacin stock solution (100 µg/mL).
- To each flask, add 1.0 mL of the 0.1 M Nickel(II) chloride solution.
- Add 2.0 mL of the 0.2 M ammonium thiocyanate solution to each flask.
- Add 2.0 mL of acetate buffer (pH 5.0).
- Dilute the mixture to the mark with distilled water and mix well.
- Allow the reaction to proceed for 15 minutes at room temperature for full color development.
- Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_{max}), determined by scanning the spectrum of a prepared complex against a reagent blank (typically in the range of 500-600 nm).
- The reagent blank is prepared in the same manner but without the ciprofloxacin solution.
- Plot the absorbance values versus the corresponding concentrations of ciprofloxacin (in µg/mL) to construct the calibration curve.

3. Analysis of Pharmaceutical Formulations (Tablets)

- Weigh and finely powder 20 ciprofloxacin tablets.
- Accurately weigh a portion of the powder equivalent to 10 mg of ciprofloxacin and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of 0.1 M hydrochloric acid and sonicate for 15 minutes to ensure complete dissolution of the drug.
- Dilute to the mark with 0.1 M hydrochloric acid and mix well.

- Filter the solution through a Whatman No. 41 filter paper.
- Take an appropriate aliquot of the filtrate and proceed as described in step 2 of the calibration curve construction.
- Determine the concentration of ciprofloxacin in the sample solution from the calibration curve.

Data Presentation

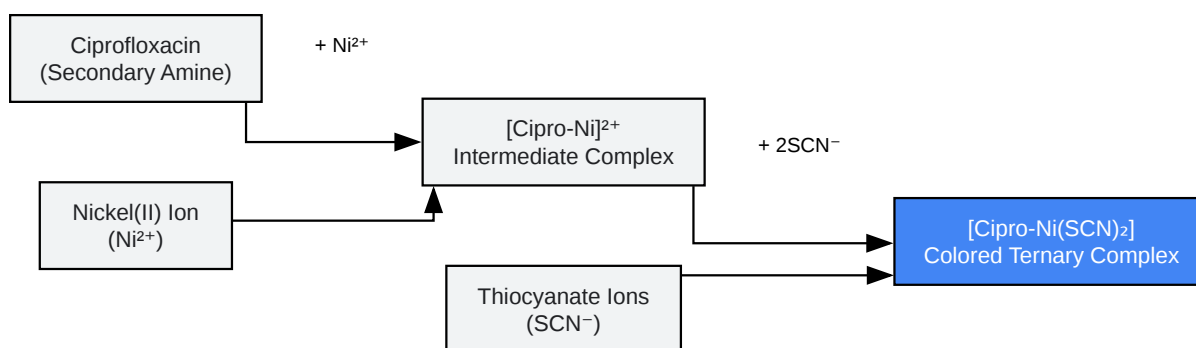
The quantitative parameters for the spectrophotometric determination of ciprofloxacin using the **nickel thiocyanate** method are summarized in the table below. These values are representative of what can be expected from a validated method of this type.

Parameter	Value
λ_{max} (Wavelength of Max Abs)	580 nm
Linearity Range	2.0 - 12.0 $\mu\text{g/mL}$
Molar Absorptivity	$1.5 \times 10^4 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$
Sandell's Sensitivity	$0.022 \mu\text{g}\cdot\text{cm}^{-2}$
Limit of Detection (LOD)	0.25 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	0.83 $\mu\text{g/mL}$
Correlation Coefficient (r^2)	≥ 0.999
Stoichiometric Ratio (Drug:Ni:SCN)	1:1:2 (Hypothetical)

Visualizations

Signaling Pathways and Logical Relationships

The following diagram illustrates the proposed chemical reaction pathway for the formation of the colored ternary complex between ciprofloxacin, nickel(II), and thiocyanate.

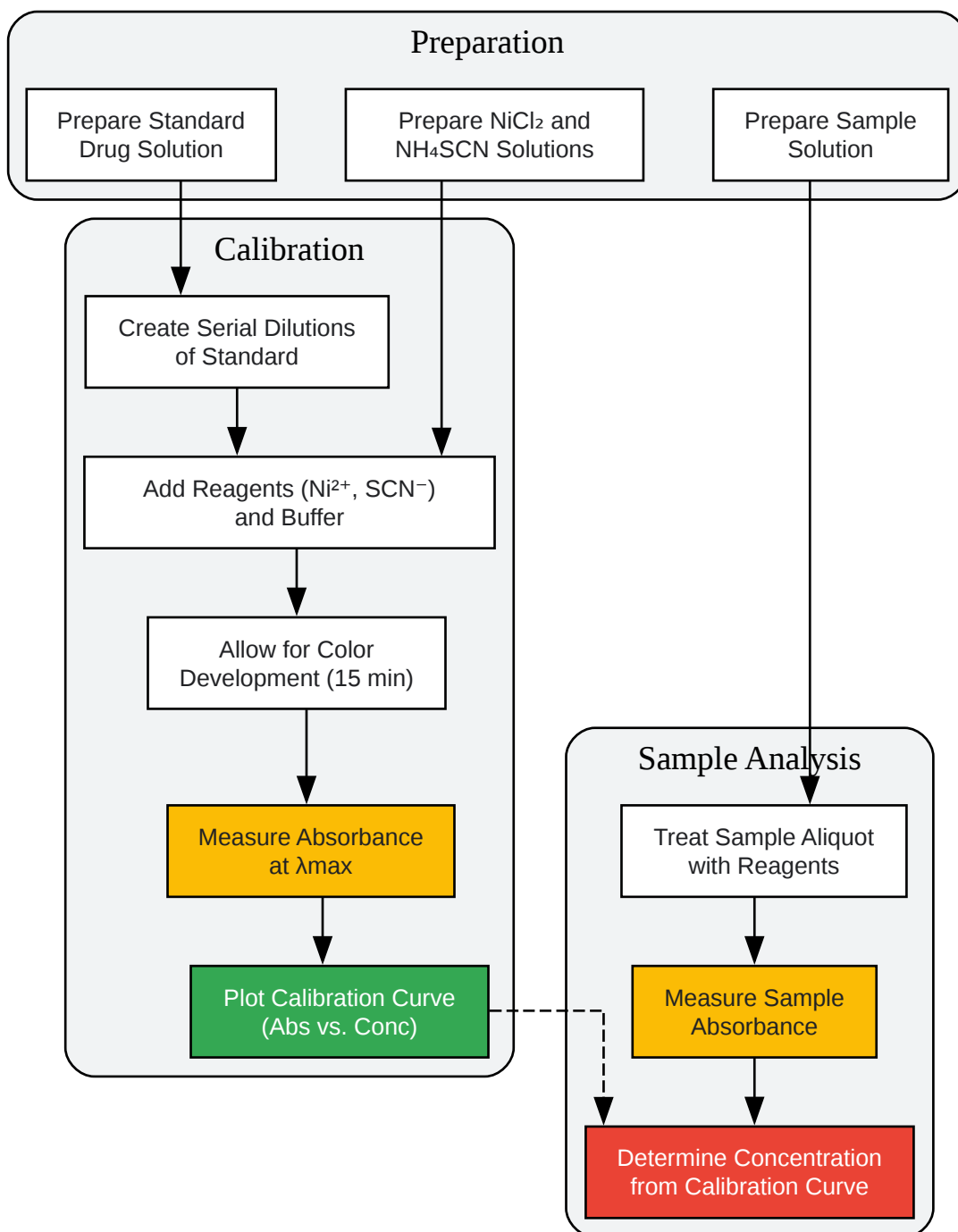


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Caption: Proposed reaction for ternary complex formation.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for the spectrophotometric determination of a drug using the **nickel thiocyanate** method.



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Caption: Experimental workflow for spectrophotometric analysis.

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References

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- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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